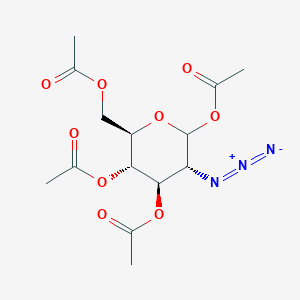

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose is a biochemical reagent widely used in glycobiology research. This compound is a derivative of D-glucosamine and is characterized by the presence of an azido group at the 2-position and acetyl groups at the 1, 3, 4, and 6 positions. It plays a crucial role in the study of carbohydrate chemistry, enzymology, and protein-glycan interactions .

準備方法

The synthesis of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose typically involves the conversion of D-glucosamine derivatives. One efficient method involves the use of diazo-transfer reagents such as imidazole-1-sulfonyl azide hydrogen sulfate. This method is preferred due to its scalability and safety compared to traditional methods using triflic azide . The reaction conditions generally include the use of organic solvents and mild temperatures to ensure high yields and purity .

化学反応の分析

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose undergoes various chemical reactions, including:

Reduction: The azido group can be reduced to an amine using reagents like hydrogen in the presence of a palladium catalyst.

Substitution: The acetyl groups can be substituted with other functional groups under basic conditions.

Glycosylation: The compound can act as a glycosyl donor in the presence of catalysts like copper sulfate, facilitating the formation of glycosidic bonds.

科学的研究の応用

Glycosylation Reactions

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose serves as a versatile building block in the synthesis of glycosides and oligosaccharides. The azido group allows for selective coupling reactions, facilitating the formation of glycosidic bonds under mild conditions. This property is particularly beneficial in the development of glycoproteins and glycolipids for therapeutic applications.

Bioconjugation

The azido functionality is crucial for bioconjugation techniques, including click chemistry. It enables the attachment of various biomolecules such as peptides, proteins, and fluorescent tags to carbohydrates. This application is vital in the fields of drug delivery systems and targeted therapies where precise molecular interactions are required.

Synthesis of Amino-Deoxy Oligosaccharides

This compound has been employed in synthesizing amino-deoxy oligosaccharides, which are important in studying cell-cell interactions and signaling pathways. The ability to modify the hydroxyl groups on the sugar backbone allows researchers to design oligosaccharides with specific biological activities.

Development of Diagnostic Tools

This compound can be utilized in creating diagnostic tools for detecting pathogens or biomarkers associated with diseases. The azido group can be labeled with imaging agents or reactive probes to enhance the sensitivity and specificity of assays.

Structural Biology Studies

In structural biology, this compound aids in understanding carbohydrate-protein interactions by providing a means to introduce modifications at specific sites on glycoproteins. Such studies contribute to elucidating mechanisms of action for various biological processes.

Case Study 1: Synthesis of Glycoproteins

A study demonstrated the synthesis of glycoproteins using this compound as a donor sugar. The researchers successfully coupled it with a peptide using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, resulting in a glycopeptide with enhanced stability and bioactivity .

Case Study 2: Targeted Drug Delivery

In another investigation, this azido sugar was incorporated into nanoparticles designed for targeted drug delivery. The azido groups facilitated the conjugation of targeting ligands to the nanoparticle surface, improving cellular uptake and therapeutic efficacy against cancer cells .

Case Study 3: Diagnostic Applications

Research focused on developing a diagnostic assay for bacterial infections utilized this compound for labeling antibodies. The azido-modified antibodies showed increased binding affinity to bacterial antigens compared to traditional methods, indicating potential for improved diagnostic accuracy .

作用機序

The azido group in 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose acts as a latent amine, which can be unmasked through reduction. This property is crucial for its role in glycosylation reactions, where it facilitates the formation of glycosidic bonds. The acetyl groups protect the hydroxyl groups during reactions, ensuring selective reactivity .

類似化合物との比較

Similar compounds include 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose and 2-Azido-2-deoxy-3,4,6-tri-O-acetyl-D-galactopyranosyl acetate. Compared to these, 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose is unique due to its specific configuration and reactivity, making it particularly useful in the synthesis of glucosamine derivatives and glycosaminoglycans .

生物活性

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose (Ac42AzGlc) is a modified sugar derivative that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This compound is a key intermediate in the synthesis of various glycosylated molecules and has implications in metabolic studies and drug delivery systems.

The molecular formula for Ac42AzGlc is C14H19N3O9, with a molecular weight of 373.318 g/mol. The compound appears as a white crystalline powder with a melting point of approximately 97°C. Its structure includes four acetyl groups and an azido group, which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H19N3O9 |

| Molecular Weight | 373.318 g/mol |

| Melting Point | 97°C |

| Purity | ≥97.0% (HPLC) |

Metabolic Processing

Research indicates that Ac42AzGlc can be effectively utilized in metabolic studies. A study highlighted the use of Ac42AzGlc-loaded PLGA nanoparticles for enhanced metabolic processing in vivo, demonstrating its potential as a metabolic probe in cellular environments . The azido group facilitates bioorthogonal reactions, allowing for selective labeling and tracking of metabolic pathways involving glucose metabolism.

Antiviral Activity

Another significant aspect of Ac42AzGlc is its potential antiviral properties. Studies have shown that azido sugars can inhibit viral replication by interfering with glycoprotein synthesis necessary for viral entry into host cells. This mechanism positions Ac42AzGlc as a candidate for further investigation in antiviral drug development .

Synthesis of Glycosylated Compounds

Ac42AzGlc serves as a precursor for synthesizing various glycosylated compounds, which are crucial in developing vaccines and therapeutic agents. Its ability to undergo selective reactions allows for the creation of complex glycosides that may exhibit enhanced biological activities compared to their non-modified counterparts .

Case Studies

-

Nanoparticle Delivery Systems :

- In a study focusing on drug delivery systems, Ac42AzGlc was incorporated into PLGA nanoparticles, showing improved cellular uptake and bioavailability in cancer cell lines. The results indicated that the azido modification significantly enhanced the targeting efficiency of the nanoparticles towards cancerous tissues .

-

Antiviral Research :

- A research project evaluated the antiviral effects of various azido sugars, including Ac42AzGlc, against HIV. The findings suggested that these compounds could inhibit viral replication by disrupting glycoprotein processing within host cells, highlighting their potential as therapeutic agents against retroviruses .

特性

IUPAC Name |

[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGHBQJLEHAMKJ-GNMOMJPPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。